molecular formula C20H29NO6S B1495700 N-2-Me-Phe-OH.Camphorsulfonic acid

N-2-Me-Phe-OH.Camphorsulfonic acid

Cat. No.: B1495700
M. Wt: 411.5 g/mol
InChI Key: YDJODQWOODBMAQ-WJMZDYRRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-2-Me-Phe-OH.Camphorsulfonic acid is a specialized chiral salt formed from a modified phenylalanine derivative and camphorsulfonic acid (CSA), designed for demanding research applications. Its primary research value lies in the field of chiral chemistry and pharmaceutical intermediate synthesis. CSA is extensively documented as a highly effective chiral resolving agent for the separation of enantiomers, particularly of amino alcohols and amines, which is crucial for producing enantiopure pharmaceuticals . The mechanism of action involves diastereomeric salt formation, where the rigid, chiral structure of the CSA moiety interacts selectively with one enantiomer of a racemic mixture, facilitating its purification through differential crystallization . This compound is particularly valuable in peptide research and for the synthesis of novel bioactive molecules where the N-2-methyl-phenylalanine unit serves as a key non-natural amino acid building block. The incorporation of this modified amino acid can impart enhanced metabolic stability or alter the conformational properties of peptide sequences. Furthermore, the CSA component can function as a potent Brønsted acid catalyst in organic synthesis, promoting reactions such as asymmetric lactonization and serving as a catalyst in glycosylation and other complex cyclization processes . This makes this compound a versatile reagent for researchers developing new synthetic methodologies and investigating the pharmacology of chiral molecules.

Properties

Molecular Formula

C20H29NO6S

Molecular Weight

411.5 g/mol

IUPAC Name

(2S)-2-amino-2-methyl-3-phenylpropanoic acid;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

InChI

InChI=1S/C10H13NO2.C10H16O4S/c1-10(11,9(12)13)7-8-5-3-2-4-6-8;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-6H,7,11H2,1H3,(H,12,13);7H,3-6H2,1-2H3,(H,12,13,14)/t10-;7-,10-/m00/s1

InChI Key

YDJODQWOODBMAQ-WJMZDYRRSA-N

Isomeric SMILES

CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.C[C@](CC1=CC=CC=C1)(C(=O)O)N

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CC(CC1=CC=CC=C1)(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 2 Me Phe Oh.camphorsulfonic Acid

Enantioselective Synthesis of N-2-Me-Phe-OH Precursors

The creation of N-methylated amino acids, such as N-2-Me-Phe-OH, is a significant modification that can enhance the pharmacokinetic properties of peptides, including improved stability against enzymatic degradation and increased lipophilicity. researchgate.net Various methods have been developed for the N-methylation of amino acids, which can be adapted for the synthesis of N-2-Me-Phe-OH precursors.

One of the most widely applied methods involves the N-methylation of N-acyl or N-carbamoyl protected amino acids using sodium hydride and methyl iodide. monash.edu This approach, however, can lead to varying degrees of epimerization due to the use of alkaline conditions. monash.edu To circumvent this, milder techniques have been developed. For instance, reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride or sodium borohydride is a common strategy. nih.govchemrxiv.org Another approach involves the use of an o-nitrobenzenesulfonyl (o-NBS) protecting group, which allows for methylation with dimethylsulfate under milder conditions, followed by deprotection without compromising the chiral integrity of the amino acid. monash.edu

A versatile method for the direct N-methylation of amino acids utilizes a silver-loaded titanium dioxide (Ag/TiO2) photocatalyst with methanol at room temperature, which has been shown to retain the chirality at the alpha-position. chemrxiv.org Furthermore, fermentative processes using engineered microorganisms like Corynebacterium glutamicum represent a novel one-step route to produce N-methylated amino acids directly from sugars and methylamine, offering advantages over chemical methods that may use hazardous materials or result in incomplete stereoselectivity. nih.gov

Table 1: Comparison of Selected N-Methylation Methods for Amino Acid Precursors
MethodReagentsKey AdvantagesPotential ChallengesReference
Reductive AminationFormaldehyde, Sodium Cyanoborohydride/Sodium BorohydrideCommonly used, applicable to solid-phase synthesis. nih.govPotential for over-methylation; requires careful control. nih.govchemrxiv.org
Benoiton's MethodSodium Hydride, Methyl Iodide on N-protected amino acidBroadly applied for a range of amino acids. monash.eduRisk of racemization due to alkaline conditions. monash.edu monash.edu
o-NBS Protectiono-NBS-Cl, Dimethylsulfate/DBU, LiIMilder conditions, minimizes epimerization. monash.eduRequires additional protection/deprotection steps. monash.edu
PhotocatalysisMethanol, Ag/TiO2 photocatalyst, UV lightOccurs at ambient temperature; retains optical purity. chemrxiv.orgMay require specialized equipment. chemrxiv.org

Advanced Synthetic Routes to Camphorsulfonic Acid (CSA)

Camphorsulfonic acid is a widely used organocatalyst and chiral resolving agent. researchgate.netbenthamdirect.com It is a strong, stable, and non-toxic acid that can be prepared from the natural product camphor (B46023). benthamdirect.comresearchgate.net The standard industrial preparation involves the sulfonation of camphor. wikipedia.orgresearchgate.net

The synthesis of camphorsulfonic acid was first reported by Reychler and is commonly achieved by the sulfonation of camphor using concentrated sulfuric acid in acetic anhydride. researchgate.netwikipedia.org The optimization of this process focuses on improving yield and purity by controlling reaction parameters. Key factors influencing the reaction include temperature, reaction time, and the purity of reagents. sulfonic-acid.comorgsyn.org

The reaction mechanism is believed to involve a series of rearrangements and the sulfonation of an alkene intermediate rather than a direct attack on an unactivated methyl group. wikipedia.org Controlling the temperature is crucial, as excessive heat can lead to side reactions and the generation of by-products, which affects the purity and yield of the final product. sulfonic-acid.com The crystallization period also significantly impacts the yield; longer crystallization times can increase the recovery of the product. orgsyn.org For example, one described procedure notes that extending the crystallization period from 16 hours to two weeks can increase the yield from 34% to up to 47%. orgsyn.org

Table 2: Effect of Crystallization Time on Camphorsulfonic Acid Yield (Reychler Method)
Crystallization PeriodReported Yield
16 hours34%
2 weeks44-47%

Data sourced from Organic Syntheses procedure. orgsyn.org

The production of enantiomerically pure camphorsulfonic acid is critical for its application as a chiral resolving agent. Stereochemical control is typically achieved in one of two ways: starting the synthesis from an optically active camphor enantiomer or resolving a racemic mixture of camphorsulfonic acid after synthesis. orgsyn.orggoogle.com

Using natural, optically active camphor as the starting material directly yields the corresponding optically active CSA. orgsyn.org Alternatively, if racemic camphor is used, the resulting dl-camphor-10-sulfonic acid must be resolved. google.com This can be accomplished by forming diastereomeric salts with a chiral base. For instance, a patented process describes the resolution of dl-camphor-10-sulfonic acid using α-d-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol in acetone. In this process, the d-camphor-10-sulfonic acid salt precipitates, while the l-camphor-10-sulfonic acid remains in solution. google.com Another method involves using a specific resolving agent that allows for the separation of both L- and D-camphor sulfonic acid with a high resolution yield. google.com

Formation and Optimization of N-2-Me-Phe-OH.Camphorsulfonic Acid Salt

The resolution of racemic N-2-Me-Phe-OH is achieved through the formation of diastereomeric salts with an enantiomerically pure form of camphorsulfonic acid, such as (1S)-(+)-10-camphorsulfonic acid. This is a classic and widely used technique for separating enantiomers. acs.orglibretexts.orgwikipedia.org The principle relies on the different physical properties, particularly solubility, of the resulting diastereomeric salts. libretexts.org

The strategy involves reacting the racemic mixture of the base (N-2-Me-Phe-OH) with a single enantiomer of the acid (CSA). This reaction produces a mixture of two diastereomeric salts: (R)-N-2-Me-Phe-OH·(S)-CSA and (S)-N-2-Me-Phe-OH·(S)-CSA. Because these diastereomers are not mirror images, they possess different solubilities in a given solvent, which allows for their separation via fractional crystallization. libretexts.orgwikipedia.org

The efficiency of such a resolution is highly dependent on the solubility difference between the two diastereomeric salts. researchgate.net An excellent example is the resolution of DL-phenylglycine (a close analog of phenylalanine) with (1S)-(+)-camphor-10-sulfonic acid. In an optimized process, this resolution afforded the crystalline D-PG·(+)-CS salt with a high isolated yield of 45.7% and an excellent optical purity of 98.8%. rsc.org The success of this specific resolution is attributed to the very large difference in the solubilities of the two diastereomeric salts in water, where the more-soluble salt is described as freely soluble. researchgate.net This significant solubility differential is a key factor sought when screening for effective resolving agents. researchgate.net

Table 3: Efficiency of (1S)-(+)-10-Camphorsulfonic Acid in Chiral Resolution
Racemic CompoundLess Soluble DiastereomerIsolated YieldOptical Purity / Enantiomeric Excess (ee)Reference
DL-PhenylglycineD-PG·(+)-CS45.7%98.8% rsc.org
(±)-2,3-Diphenylpiperazine(R,R)-(+)-Amine Salt25%98% ee ias.ac.in

The choice of solvent and the control of crystallization parameters are paramount for maximizing the yield and purity of the desired diastereomeric salt. whiterose.ac.ukresearchgate.net The ideal solvent system should exhibit a large solubility difference between the two diastereomers while maintaining moderate solubility for the less soluble salt to ensure good recovery.

Several factors are screened to optimize the process, including the solvent, temperature gradient, stirring speed, and cooling rate. researchgate.netresearchgate.net For example, in the resolution of (±)-2,3-diphenylpiperazine with (1S)-(+)-10-camphorsulfonic acid, dichloromethane (CH2Cl2) was used as the solvent. Stirring the mixture for 24 hours at 25°C resulted in the precipitation of the less soluble salt, yielding the (R,R)-(+)-enantiomer with 98% ee. ias.ac.in

The development of a resolution process often involves creating phase diagrams to understand the solid-liquid equilibria of the multicomponent system. researchgate.netrsc.org This thermodynamic modeling allows for the simulation of how different parameters affect the resolution, helping to identify optimal conditions such as temperature pairs for cooling crystallization. researchgate.netrsc.org By carefully controlling these parameters, it is possible to selectively crystallize one diastereomer, achieving high diastereomeric excess and yield. researchgate.net

Table 4: Illustrative Solvent Effects in Diastereomeric Salt Resolution
Resolution SystemSolventOutcomeReference
(±)-2,3-Diphenylpiperazine with CSADichloromethanePrecipitation of the (R,R)-salt with 98% ee. ias.ac.in
(±)-Phenylglycine with CSAWaterHigh separation efficiency due to the high solubility of the L-PG·(+)-CS salt. researchgate.net
dl-camphor-10-sulfonic acid with chiral amineAcetoneSuccessful precipitation of the d-CSA salt. google.com

Derivatization Studies of Camphorsulfonic Acid and its Analogues

The inherent chirality and structural rigidity of camphor make it an excellent starting material for the synthesis of a wide array of chiral auxiliaries, ligands, and catalysts. chim.itresearchgate.net Derivatization of camphorsulfonic acid, often via its sulfonyl chloride, provides access to a diverse range of compounds with significant applications in stereoselective synthesis.

Camphorsulfonyl chloride is a key intermediate for the synthesis of various camphor-derived compounds. chim.it It is typically prepared from camphorsulfonic acid by reaction with reagents such as phosphorus pentachloride or thionyl chloride. orgsyn.org The subsequent reaction of camphorsulfonyl chloride with primary or secondary amines in the presence of a base is a common and effective method for the preparation of the corresponding sulfonamides. frontiersrj.com

These camphor-derived sulfonamides have found extensive use as chiral auxiliaries and ligands in a variety of asymmetric transformations. researchgate.net For instance, N-substituted 2-exo-hydroxybornyl-10-sulfonamides, prepared from (1S)-(+)-camphor-10-sulfonyl chloride, have been utilized as chiral auxiliaries in asymmetric Morita-Baylis-Hillman reactions. researchgate.net Additionally, novel camphor sulfonamide derivatives have been synthesized and evaluated for their biological activities, demonstrating their potential as scaffolds for the development of new therapeutic agents. nih.gov The utility of these sulfonamides often stems from their ability to form chiral complexes with metal centers, thereby inducing stereoselectivity in catalytic reactions. researchgate.net

Camphor-Derived Sulfonamide Synthetic Application Key Features
N-Substituted 2-exo-hydroxybornyl-10-sulfonamidesChiral auxiliaries in Morita-Baylis-Hillman reactionsInduce diastereoselectivity in the formation of carbon-carbon bonds. researchgate.net
Camphor-based thiazolesPrecursors for compounds with antifungal and antibacterial activitiesExhibit biological activity comparable to existing therapeutic agents. nih.gov
Camphor-derived sulfonamides with varied N-substituentsLigands for enantioselective addition of diethylzinc to aldehydesThe stereochemical outcome of the reaction is influenced by the substituents on the sulfonamide. researchgate.net

Chiral N-sulfonyloxaziridines derived from camphorsulfonic acid are highly effective and widely used reagents for asymmetric oxidations. orgsyn.orgresearchgate.net These reagents, often referred to as Davis oxaziridines, are typically prepared in a multi-step sequence starting from camphorsulfonic acid. The synthesis involves the conversion of camphorsulfonic acid to camphorsulfonamide, followed by oxidation to the corresponding camphorsulfonylimine, and finally, oxidation of the imine to the oxaziridine using an oxidizing agent like potassium monoperoxysulfate (Oxone) or a peroxy acid. researchgate.net A significant advantage of this method is that the oxidation of the camphorsulfonylimine proceeds stereoselectively, yielding a single oxaziridine isomer. researchgate.netresearchgate.net

These enantiomerically pure oxaziridines are electrophilic, neutral, and aprotic oxidizing agents capable of transferring an oxygen atom to a variety of nucleophilic substrates with high levels of stereoselectivity. researchgate.net One of their most important applications is the asymmetric hydroxylation of enolates to produce optically active α-hydroxy carbonyl compounds, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. orgsyn.org They are also employed in the asymmetric oxidation of sulfides to chiral sulfoxides and alkenes to epoxides. orgsyn.orgresearchgate.net The reactivity and stereoselectivity of these reagents can be fine-tuned by modifying the camphor scaffold. researchgate.net

Substrate Product Enantiomeric Excess (ee)
Prochiral SulfidesChiral Sulfoxides30-91% orgsyn.org
Enolatesα-Hydroxy Carbonyl CompoundsOften >95% orgsyn.orgresearchgate.net
AlkenesEpoxides19-65% orgsyn.org

The rigid and chiral framework of camphor has made it a popular scaffold for the design and synthesis of new molecules with diverse applications. chim.itresearchgate.net The functionalization of the camphor skeleton at various positions allows for the creation of a wide range of structurally and functionally diverse derivatives. chim.it These novel camphor-based scaffolds have been utilized in the development of chiral ligands for asymmetric catalysis, chiral auxiliaries for stereoselective reactions, and as building blocks for the synthesis of complex natural products. chim.itresearchgate.net

Recent research has focused on the synthesis of novel heterocyclic compounds derived from camphor, which have shown promising biological activities, including anticancer and antifungal properties. nih.govnih.govresearchgate.net For example, camphor-based thiazoles and other heterocyclic systems have been synthesized and demonstrated significant inhibitory effects against various cancer cell lines and microbial strains. nih.govresearchgate.net The development of such scaffolds involves leveraging the inherent chirality of camphor to create molecules with specific three-dimensional arrangements, which is crucial for their biological function and their effectiveness in asymmetric synthesis. researchgate.net The synthetic accessibility and the ease of modification of the camphor skeleton continue to make it an attractive starting point for the exploration of new chemical entities with potential applications in medicine and materials science. mdpi.com

Chiral Resolution and Stereochemical Control Mechanisms

Dynamic Processes in Chiral Resolution: Racemization and Asymmetric Transformation

To overcome the inherent 50% yield limitation of classical resolution, dynamic processes such as racemization of the unwanted enantiomer and crystallization-induced asymmetric transformation can be employed. These strategies aim to convert the unwanted enantiomer into the desired one in situ, thereby theoretically enabling a 100% yield of the target enantiomer.

The unwanted enantiomer remaining in the mother liquor after the crystallization of the desired diastereomeric salt can potentially be recycled by racemization. Racemization is the process of converting an enantiomerically pure or enriched substance into a racemic mixture. researchgate.net For amino acids and their derivatives, this can often be achieved under acidic or basic conditions. nih.govacs.org

In the case of N-2-Me-Phe-OH, the presence of an acidic α-hydrogen on the chiral carbon atom makes it susceptible to racemization. google.com The mechanism involves the deprotonation of the α-carbon to form a planar, achiral enolate intermediate, followed by non-stereospecific protonation to regenerate the racemic mixture. nih.gov The presence of a strong acid, such as the excess camphorsulfonic acid in the resolution mixture, can catalyze this process. google.com Some processes even introduce a catalytic amount of an aromatic aldehyde to facilitate the racemization of the unwanted amine isomer. google.com This racemized mixture can then be subjected to another round of resolution.

A more efficient approach is the combination of resolution and in-situ racemization in a process known as crystallization-induced asymmetric transformation (CIAT). ut.ac.iracs.org In this process, the unwanted enantiomer in the solution is continuously racemized while the desired enantiomer is selectively removed from the equilibrium by crystallization as a less soluble diastereomeric salt. acs.org

For the resolution of N-2-Me-Phe-OH with camphorsulfonic acid, a CIAT process would involve conditions that promote both the selective crystallization of one diastereomeric salt and the simultaneous racemization of the N-2-Me-Phe-OH enantiomer remaining in solution. This dynamic equilibrium shift, governed by Le Chatelier's principle, drives the conversion of the unwanted enantiomer into the desired one, leading to a high yield of the latter. acs.org The successful implementation of CIAT requires a delicate balance between the rates of crystallization and racemization. acs.org The racemization must be fast enough to replenish the desired enantiomer as it crystallizes but not so fast that it disrupts the selective crystallization process. google.com

The following table summarizes key aspects of dynamic resolution processes.

ProcessDescriptionKey RequirementPotential Yield
Classical Resolution Separation of enantiomers based on the differential solubility of their diastereomeric salts.Significant difference in solubility between diastereomers.Max. 50%
Resolution with Racemization The unwanted enantiomer is isolated and racemized in a separate step for recycling.The unwanted enantiomer must be racemizable.> 50% (with recycling)
Crystallization-Induced Asymmetric Transformation (CIAT) In-situ racemization of the unwanted enantiomer coupled with the selective crystallization of the desired diastereomer.The enantiomers must be configurationally labile under the resolution conditions. acs.orgTheoretically up to 100%

Factors Influencing Enantioselectivity and Efficiency in Resolution Processes

The efficiency and enantioselectivity of the chiral resolution of N-2-Me-Phe-OH with camphorsulfonic acid are not governed by a single variable but rather by a complex interplay of several factors. These include the choice of solvent, the crystallization temperature, and the molar ratio of the resolving agent to the racemic compound. While specific data for the resolution of N-2-Me-Phe-OH is not extensively documented in public literature, the principles can be understood by examining analogous resolutions of similar amino acid derivatives and other chiral compounds.

Solvent Effects: The solvent plays a crucial role in the diastereomeric salt crystallization process. It not only dissolves the racemic compound and the resolving agent but also influences the solubility of the resulting diastereomeric salts. An ideal solvent will maximize the solubility difference between the two diastereomers, leading to the preferential crystallization of one over the other.

In the resolution of α-methylbenzylamine with N-tosyl-(S)-phenylalanine, the enantiomeric excess of the product was found to be dependent on the dielectric constant of the solvent used. nii.ac.jp This suggests that the polarity of the solvent can significantly impact the stereoselectivity of the resolution. For instance, a study on the resolution of DL-phenylalanine methyl ester showed that water was a preferred solvent over methanol, as methanol's higher solubility for the diastereomeric salt led to a lower optical purity of the final product.

Temperature: Temperature is another critical parameter that affects both the yield and the optical purity of the resolved enantiomer. Lowering the temperature generally decreases the solubility of the diastereomeric salts, which can lead to a higher yield of the less soluble diastereomer. However, the optimal temperature must be determined empirically.

For example, in the resolution of DL-phenylalanine methyl ester with N-acetyl-D-phenylglycine, the highest optical purity was achieved at a temperature of -10 °C. researchgate.net Increasing the temperature led to a decrease in optical purity, potentially due to increased solubility of the desired diastereomer or the promotion of racemization at higher temperatures. researchgate.net

Molar Ratio of Resolving Agent: The stoichiometry between the racemic mixture and the resolving agent can significantly influence the efficiency of the resolution. While a 1:1 molar ratio is often the starting point, the optimal ratio may vary. An excess of the resolving agent can sometimes improve the yield and optical purity of the less soluble diastereomeric salt.

In the resolution of DL-phenylalanine methyl ester, a molar ratio of 0.75:1 (resolving agent to racemate) was found to provide the highest yield and optical purity of the desired D-phenylalanine methyl ester. researchgate.net This highlights the importance of optimizing the amount of the resolving agent to achieve the best separation.

The following tables present data from the resolution of analogous compounds, illustrating the impact of these factors.

Table 1: Effect of Solvent on Enantiomeric Excess (e.e.) in the Resolution of (RS)-α-Methylbenzylamine nii.ac.jp

SolventDielectric Constant (ε)Yield (%)e.e. of (S)-amine (%)
2-PrOH18.347.768.4
EtOH24.345.155.2
MeOH32.640.248.3

This table demonstrates the significant influence of the solvent's dielectric constant on the enantiomeric excess of the resolved amine.

Table 2: Effect of Temperature on Yield and Optical Purity in the Resolution of DL-Phenylalanine Methyl Ester researchgate.net

Temperature (°C)Yield of Resolving Agent (%)Optical Purity of Product (%)
-10~65>98
0~75~95
10~80~90

This table illustrates that a lower temperature favors higher optical purity, although the yield may be slightly reduced.

Table 3: Effect of Molar Ratio on Yield and Optical Purity in the Resolution of DL-Phenylalanine Methyl Ester researchgate.net

Molar Ratio (Resolving Agent : Racemate)Yield of Product (%)Optical Purity of Product (%)
0.5 : 1~70~92
0.75 : 1~81>98
1 : 1~75~96

This table shows that the optimal molar ratio is not necessarily equimolar and needs to be determined experimentally to maximize both yield and enantioselectivity.

Catalytic Applications of Camphorsulfonic Acid in Organic Synthesis

Brønsted Acid Organocatalysis by Camphorsulfonic Acid

As an organocatalyst, camphorsulfonic acid offers a metal-free alternative for various synthetic processes, aligning with the principles of green chemistry. researchgate.net Its utility as a Brønsted acid is demonstrated in numerous transformations, including tandem reactions, cyclizations, and protecting group manipulations.

Camphorsulfonic acid has proven to be an effective mediator for one-pot tandem reactions, notably in the context of the Ugi four-component reaction (U-4CR). nih.govnih.gov A significant application is the synthesis of functionalized indole (B1671886) and 2-quinolone derivatives. nih.gov This process involves an initial U-4CR to form a Ugi adduct, which then undergoes a CSA-mediated tandem consecutive reaction. nih.govresearchgate.net

The reaction pathway is ingeniously controlled by the choice of solvent. In an aprotic solvent like chlorobenzene, the Ugi adduct undergoes a 5-exo-trig cyclization to yield functionalized indole rings. nih.govnih.gov Conversely, when a protic solvent is used, the adduct is directed through an alkyne-carbonyl metathesis reaction, resulting in the formation of a 2-quinolone ring. nih.govnih.gov This solvent-switching strategy highlights the versatility of CSA in directing reaction outcomes toward different heterocyclic scaffolds from the same starting materials. nih.gov The methodology is valued for being metal-free, tolerant of air and moisture, and providing good to excellent yields with straightforward workup procedures. nih.gov

Camphorsulfonic acid serves as a catalyst in various cyclization reactions beyond the post-Ugi transformations. For instance, it is employed in the synthesis of fused quinoline (B57606) and benzoquinoline derivatives through multicomponent reactions. researchgate.net In one such reaction involving aryl amines, aromatic aldehydes, and cyclic ketones, CSA is proposed to facilitate the formation of an enol intermediate from the cyclic ketone. researchgate.net This intermediate then attacks an imine formed in situ, leading to a cyclization cascade that produces polycyclic quinoline backbones. researchgate.net

Furthermore, ligands and catalysts derived from the camphor (B46023) skeleton have shown potential in asymmetric cycloisomerization reactions, demonstrating the broader utility of camphor-based structures in facilitating complex molecular rearrangements. nih.gov

CSA is an excellent and environmentally friendly catalyst for the protection of carbonyl functional groups, a crucial step in multi-step organic synthesis. nih.gov It efficiently catalyzes the formation of acetals, ketals, and thioketals from a diverse range of aldehydes and ketones under mild conditions, often with high yields. nih.goveurekalert.org This method is applicable to various protecting groups, including 1,3-dioxalanes, and has also been successfully used for transketalization reactions. nih.goveurekalert.org

The use of solid organic acids like CSA is particularly advantageous in late-stage synthesis because they can be thoroughly dried, allowing for reactions under nearly anhydrous conditions, which prevents the cleavage of other sensitive protecting groups. stackexchange.com

In addition to protection, CSA is also used for deprotection. It can act as a catalyst for the efficient removal of acetal (B89532) and ketal protecting groups. rsc.org For example, in combination with 1,4-dithiothreitol (DTT), CSA facilitates the mild cleavage of benzylidene acetal and isopropylidene ketal groups in carbohydrate chemistry, affording the deprotected diols in high yields. rsc.org

Enantioselective Transformations Mediated by Camphor-Derived Catalysts

The inherent chirality of camphor makes it a valuable scaffold for the design of chiral ligands and catalysts used in asymmetric synthesis. uni-heidelberg.de This extends the utility of camphor derivatives beyond simple Brønsted acid catalysis to the realm of highly selective enantioselective transformations.

The camphor framework has been utilized to synthesize new classes of chiral ligands for asymmetric catalysis. rsc.org For example, N,S-containing chiral compounds based on the camphor scaffold have been developed and evaluated as catalysts in the transfer hydrogenation of ketones. rsc.org The modular nature of the camphor backbone allows for the synthesis of a variety of ligands, which can then be complexed with metals like iridium to create effective chiral catalysts. rsc.org The goal of such design is often to create a well-defined chiral pocket around a catalytic site to control the stereochemical outcome of a reaction. beilstein-journals.org These synthetic strategies aim to be concise and scalable, providing access to novel chiral backbones for further modification and exploration in catalysis. nih.gov

Catalysts derived from camphor and its sulfonic acid derivatives are effective in inducing asymmetry in various bond-forming reactions. researchgate.net For instance, camphor sulfonic acid derivatives have been designed as chiral resolving agents and have shown potential in organocatalyzed asymmetric multicomponent reactions. researchgate.net One notable example is the synthesis of chiral azahelicenes via an enantioselective Povarov reaction. researchgate.net This process, which forms C-C and C-N bonds, uses a central-to-helical chirality conversion strategy to produce complex chiral molecules in good yields and high enantioselectivities. researchgate.net Amine-thiourea organocatalysts, which can incorporate stereogenic centers, have also been used for asymmetric C-C and C-N bond-forming reactions under mild conditions. researchgate.net

Mechanistic Aspects of Camphorsulfonic Acid Catalyzed Reactions

Camphorsulfonic acid (CSA) is a strong Brønsted acid with a pKa of 1.2, a property that underpins its extensive use as a catalyst in a wide array of organic transformations. chemrxiv.orgrsc.org Its catalytic activity stems primarily from its ability to act as a proton donor, thereby activating substrates and facilitating key bond-forming and bond-breaking steps. The chiral nature of its enantiopure forms also allows for its application in asymmetric catalysis, influencing the stereochemical outcome of reactions.

The general mechanism of CSA catalysis involves the initial protonation of a Lewis basic functional group within the substrate, such as a carbonyl or an amino group. This protonation enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. The camphorsulfonate anion, formed after proton donation, can then act as a weak base to facilitate subsequent deprotonation steps, regenerating the catalyst for the next cycle.

Protonation and Activation of Substrates

A fundamental aspect of CSA catalysis is the activation of substrates through protonation. This is particularly evident in reactions involving carbonyl compounds. For instance, in the protection of aldehydes and ketones as acetals or ketals, CSA protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by an alcohol, such as ethylene (B1197577) glycol. Subsequent proton transfer and elimination of water, driven by the acidic medium, lead to the formation of the cyclic acetal or ketal. The camphorsulfonate anion can assist in the deprotonation of the intermediate oxonium ions. nih.govwikipedia.org

A plausible mechanism for the CSA-catalyzed formation of a ketal is outlined below:

Protonation of the carbonyl oxygen: The acidic proton from CSA is transferred to the carbonyl oxygen of the ketone or aldehyde, forming a resonance-stabilized oxonium ion.

Nucleophilic attack: A molecule of the diol (e.g., ethylene glycol) attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the other oxygen atoms, facilitated by the camphorsulfonate anion or another base present in the medium.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, regenerating a carbocationic intermediate.

Intramolecular cyclization: The remaining hydroxyl group attacks the carbocation, forming the cyclic ketal.

Deprotonation: The camphorsulfonate anion removes the final proton from the oxonium ion of the ketal, regenerating the catalyst and yielding the final product.

This activation through protonation is a common theme in many other CSA-catalyzed reactions, including esterifications, where the carboxylic acid is activated, and aldol-type reactions.

Formation of Key Intermediates

The protonation by CSA often leads to the formation of highly reactive intermediates that are central to the catalytic cycle. A notable example is the formation of iminium ions in reactions involving amines and carbonyl compounds.

In the Pictet-Spengler reaction , a β-arylethylamine condenses with an aldehyde or ketone in the presence of an acid catalyst like CSA. thieme-connect.de The reaction proceeds through the initial formation of a Schiff base, which is then protonated by CSA to generate a highly electrophilic iminium ion. This iminium ion is susceptible to intramolecular electrophilic attack by the electron-rich aromatic ring, leading to the formation of the characteristic tetrahydroisoquinoline or β-carboline ring system. The final step involves the rearomatization of the ring system through the loss of a proton, which is accepted by the camphorsulfonate anion. thieme-connect.de

Similarly, in the Ugi four-component reaction for the synthesis of functionalized indoles and 2-quinolones, CSA plays a crucial role in mediating the post-condensation cyclization. nih.gov After the initial Ugi reaction forms a linear adduct, CSA is believed to facilitate a tandem reaction sequence. In a nonpolar aprotic solvent, CSA is thought to approach the Ugi adduct via hydrogen bonding, leading to the abstraction of an acidic proton and the formation of an enol intermediate. Subsequent intramolecular nucleophilic attack and elimination steps, promoted by the acidic conditions, result in the formation of the indole ring. The choice of solvent can significantly influence the reaction pathway, with protic solvents favoring the formation of 2-quinolones through an alkyne-carbonyl metathesis reaction. nih.gov

Role in Asymmetric Catalysis

The chiral backbone of camphorsulfonic acid allows it to be a powerful tool in asymmetric synthesis. When used in its enantiopure form, such as (1S)-(+)-10-camphorsulfonic acid or (1R)-(-)-10-camphorsulfonic acid, it can induce stereoselectivity in a variety of reactions. This is often achieved through the formation of chiral ion pairs with the substrate or another catalyst.

For instance, in proline-catalyzed asymmetric direct aldol (B89426) reactions , d-camphorsulfonic acid can be used as a co-catalyst in aqueous media to enhance both the reactivity and enantioselectivity. nih.gov While the exact mechanism is complex, it is proposed that the CSA assists in the formation of the key enamine intermediate from the ketone and proline, and the chiral environment created by the combination of proline and the camphorsulfonate anion directs the facial selectivity of the subsequent attack on the aldehyde.

In the Diels-Alder reaction , CSA can act as a Brønsted acid catalyst to activate the dienophile. researchgate.net By protonating a carbonyl group on the dienophile, CSA lowers the energy of the LUMO, thereby accelerating the reaction and influencing the endo/exo selectivity. In the context of asymmetric Diels-Alder reactions, chiral auxiliaries derived from camphor, often in conjunction with a Lewis acid or a Brønsted acid like CSA, can create a chiral pocket around the reaction center, leading to high levels of enantioselectivity.

The table below summarizes the mechanistic role of CSA in various organic reactions.

ReactionRole of CSAKey Intermediates
Acetal/Ketal Formation Brønsted acid catalystProtonated carbonyl, Oxonium ion
Pictet-Spengler Reaction Brønsted acid catalystSchiff base, Iminium ion
Ugi Four-Component Reaction Brønsted acid catalyst, Mediator of post-condensation cyclizationUgi adduct, Enol intermediate
Michael Addition Brønsted acid catalystProtonated enone
Aldol Reaction Co-catalyst with prolineEnamine intermediate
Diels-Alder Reaction Brønsted acid catalystProtonated dienophile

The following table provides examples of the effect of catalyst and solvent on the yield of a CSA-mediated Ugi post-cyclization reaction. nih.gov

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1pTSADCE1207286
2CSA DCE 120 72 80
3pTSAPhCl1402086
4CSA PhCl 140 20 98
5CSA Toluene 140 20 75
6CSA 1,4-Dioxane 140 20 68

Advanced Spectroscopic and Crystallographic Characterization of N-2-Me-Phe-OH Camphorsulfonic Acid

The diastereomeric salt N-2-Me-Phe-OH.Camphorsulfonic acid, formed from the resolution of racemic N-2-methylphenylalanine using camphorsulfonic acid, is a subject of significant interest in stereochemistry and pharmaceutical development. A thorough understanding of its three-dimensional structure and solid-state properties is crucial for its application. This article details the advanced spectroscopic and crystallographic techniques employed for the comprehensive characterization of this chiral compound.

Theoretical and Mechanistic Investigations of N 2 Me Phe Oh.camphorsulfonic Acid Interactions

Computational Chemistry Studies on Salt Formation and Stability

Computational methods are instrumental in understanding the thermodynamics and kinetics of diastereomeric salt formation, from the conformation of individual ions to the macroscopic process of crystallization.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the N-2-Me-Phe-OH·Camphorsulfonic acid salt, DFT calculations are crucial for understanding the fundamental interactions that dictate its structure and stability. spark904.nlmdpi.comnih.gov

The primary interaction in the formation of this salt is the proton transfer from the strong sulfonic acid group (-SO₃H) of CSA to the basic secondary amine group of N-methylphenylalanine. This creates the N-methyl-phenylalaninium cation and the camphorsulfonate anion. DFT calculations can model this proton transfer and determine the optimized geometries of the resulting ion pair. mdpi.comresearchgate.net These calculations reveal the most stable three-dimensional arrangement of the ions relative to each other, known as the global minimum conformation.

Key insights from DFT studies include the analysis of various intermolecular interactions that stabilize the diastereomeric salt complex. nih.govmdpi.com These include:

Ionic Bonding: The primary electrostatic attraction between the positively charged ammonium (B1175870) group (-NH₂⁺-) of the cation and the negatively charged sulfonate group (-SO₃⁻) of the anion.

Hydrogen Bonding: Strong hydrogen bonds are formed between the ammonium and carboxylic acid protons of the N-methyl-phenylalaninium cation and the sulfonate and carbonyl oxygen atoms of the camphorsulfonate anion. rsc.orgnih.gov

DFT calculations can quantify the energy of these interactions, providing a detailed picture of the factors contributing to the stability of the salt. By comparing the interaction energies for the different diastereomeric pairs (e.g., (L)-N-Me-Phe-H⁺ with (1S)-CSA⁻ versus (D)-N-Me-Phe-H⁺ with (1S)-CSA⁻), researchers can predict which pair will form the more stable, and typically less soluble, salt, which is the basis for chiral resolution. rsc.org

Table 1: Representative DFT-Calculated Parameters for Diastereomeric Ion Pair Interactions This table presents hypothetical data to illustrate the typical output of DFT calculations for analyzing the non-covalent interactions between the N-methyl-phenylalaninium cation and the camphorsulfonate anion.

Interaction TypeInteracting GroupsTypical Distance (Å)Calculated Interaction Energy (kcal/mol)
Ionic Interaction-NH₂⁺---⁻O₃S-2.6 - 2.8-80 to -120
Hydrogen Bond-COOH---O=S1.7 - 1.9-8 to -12
Hydrogen Bond-NH₂⁺---O=C1.8 - 2.1-5 to -9
CH/π InteractionCSA C-H---Phe Ring2.5 - 2.9-1 to -3

While DFT provides a static picture of ion-pair interactions, molecular dynamics (MD) simulations offer a dynamic view of the crystallization process. rsc.orgresearchgate.net MD simulates the physical movements of atoms and molecules over time, allowing researchers to observe the mechanisms of crystal nucleation and growth from a supersaturated solution. nih.govacs.org

In a typical MD simulation of the N-2-Me-Phe-OH·CSA system, a simulation box would be created containing a large number of N-methyl-phenylalaninium cations, camphorsulfonate anions, and explicit solvent molecules. acs.org By applying classical mechanics principles and appropriate force fields (which describe the forces between atoms), the simulation tracks the trajectory of each particle. nih.govarizona.edunih.gov

These simulations can reveal critical aspects of crystallization:

Nucleation: The initial formation of small, ordered clusters of ions from the disordered solution. MD can show how solvent molecules are displaced as the ions aggregate.

Crystal Growth: How new ions from the solution attach to the surface of a growing crystal nucleus. acs.org

Solvent Effects: The role of the solvent in mediating ion-ion interactions and stabilizing or destabilizing crystal faces.

Chiral Recognition at the Macroscopic Level: MD simulations can help explain why one diastereomer crystallizes preferentially by analyzing the energetics and kinetics of its incorporation into the crystal lattice compared to the other diastereomer. nih.govacs.org

By analyzing the simulation trajectories, researchers can calculate properties like the potential of mean force for ion association and the free energy barriers for nucleation, providing a comprehensive, dynamic model of the diastereomeric salt crystallization.

Table 2: Typical Parameters for an MD Simulation of Chiral Salt Crystallization This table outlines the typical setup for an MD simulation designed to study the crystallization of a chiral salt like N-2-Me-Phe-OH·Camphorsulfonic acid.

ParameterDescriptionTypical Value/Setting
System CompositionIons and solvent molecules in the simulation box.~500 ion pairs, ~20,000 water molecules
Force FieldMathematical functions describing interatomic potentials.AMBER, CHARMM, OPLS
EnsembleThermodynamic variables held constant.NPT (constant Number of particles, Pressure, Temperature)
TemperatureSimulation temperature.298 K (25 °C)
PressureSimulation pressure.1 atm
Simulation TimeDuration of the simulation.100 ns - 1 µs
Time StepIntegration time step for Newton's equations of motion.1 - 2 fs

Reaction Pathway Elucidation for Chiral Induction and Catalysis

Camphorsulfonic acid is not only a resolving agent but also a widely used chiral Brønsted acid catalyst. acs.org Computational studies are essential for elucidating the mechanisms by which CSA catalyzes reactions and induces chirality in the products.

In many organic reactions, CSA acts as a catalyst by protonating a substrate, thereby activating it for a subsequent transformation. The key to understanding the efficiency and selectivity of the catalysis lies in analyzing the transition state (TS) of the rate-determining step. libretexts.org

Computational methods, particularly DFT, can locate and characterize the geometry and energy of these fleeting transition state structures. For a CSA-mediated reaction, this would involve modeling the interaction of the CSA, the reactants, and identifying the highest energy point along the reaction coordinate. A detailed analysis of the TS can reveal:

The precise role of the CSA catalyst (e.g., proton donor, hydrogen-bond scaffold).

The key bonds that are being formed and broken.

The origin of stereoselectivity, by comparing the energies of the transition states leading to different stereoisomeric products. The path with the lower energy transition state will be the favored one.

For instance, in cyclization reactions catalyzed by CSA, a six-membered transition state has been proposed where the camphorsulfonate anion acts as a proton shuttle, facilitating the reaction. acs.org Computational analysis can confirm the structure of such a cyclic TS and calculate its energy barrier, providing strong evidence for the proposed mechanism.

Table 3: Hypothetical Transition State Energy Analysis for a CSA-Catalyzed Reaction This table illustrates how computational data can be used to compare different mechanistic pathways. Lower activation energy indicates a more favorable pathway.

Proposed PathwayTransition State StructureCalculated Activation Energy (ΔG‡, kcal/mol)
Pathway A (Uncatalyzed)Non-specific protonation35
Pathway B (CSA-Catalyzed, Path 1)Acyclic TS with H-bonding22
Pathway C (CSA-Catalyzed, Path 2)Cyclic six-membered TS18

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. In the case of N-2-Me-Phe-OH and CSA, this recognition is the basis for their separation via diastereomeric salt formation. libretexts.org The difference in stability between the (L, 1S) and (D, 1S) salt pairs arises from the subtle differences in their non-covalent interaction networks. nih.gov

Hydrogen bonding is a primary driver of this recognition. nih.govumsl.edu The three-dimensional arrangement of hydrogen bond donors (the ammonium and carboxyl groups of the amino acid) and acceptors (the sulfonate and carbonyl groups of CSA) creates a specific binding pocket. The fit is more geometrically and energetically favorable for one diastereomer than the other. nih.gov For example, the bulky camphor (B46023) backbone and the phenyl group of the amino acid may cause steric clashes in one diastereomeric pair that are absent in the other.

Beyond classical hydrogen bonds, other weak interactions are critical for fine-tuning chiral recognition: nih.govrsc.org

CH/π Interactions: Interactions between C-H bonds on the camphor scaffold and the π-system of the phenylalanine ring can contribute significantly to the stability of the complex. nih.gov

Dispersion Forces (van der Waals): These forces are crucial for maximizing the contact surface area between the two ions.

Table 4: Key Non-Covalent Interactions in Chiral Recognition of N-2-Me-Phe-OH by CSA

Interaction TypeGroup on N-2-Me-Phe-OH (Cation)Group on Camphorsulfonate (Anion)Role in Chiral Recognition
Hydrogen Bond (Donor)Ammonium (-NH₂⁺-)Sulfonate (-SO₃⁻), Carbonyl (C=O)Primary directional interaction; defines core geometry.
Hydrogen Bond (Donor)Carboxyl (-COOH)Sulfonate (-SO₃⁻), Carbonyl (C=O)Secondary directional interaction; locks conformation.
Steric RepulsionPhenyl Group, N-Methyl GroupCamphor Methyl GroupsMismatched stereochemistry leads to energetic penalties.
CH/π InteractionPhenyl RingC-H bonds of camphor skeletonStabilizes specific orientations of the phenyl ring.
van der Waals ForcesEntire MoleculeEntire MoleculeMaximizes surface complementarity for the favored diastereomer.

Emerging Applications and Future Research Directions

Development of Next-Generation Chiral Resolving Agents Based on Camphorsulfonic Acid

Camphorsulfonic acid (CSA) is a well-established and powerful resolving agent in the pharmaceutical industry, prized for its strong acidity, which is effective for resolving weakly basic amines. pharmtech.comrug.nl The fundamental principle of its use involves reacting a racemic mixture of a compound (like an amino acid or amine) with a single enantiomer of CSA. pharmtech.com This reaction forms a pair of diastereomeric salts which, unlike the original enantiomers, have different physical properties, such as solubility. This difference allows for their separation through methods like fractional crystallization. pharmtech.com

While effective, the search for more efficient and broadly applicable resolving agents continues. Research is focused on creating "families" of resolving agents by systematically modifying the structure of classical agents like CSA. rug.nl By derivatizing CSA, for instance through condensation with various substituted benzaldehydes, a library of new resolving agents can be generated. rug.nl This approach, sometimes termed "Dutch Resolution," allows for the fine-tuning of the resolving agent to achieve optimal separation for a specific target molecule. rug.nl The goal is to develop agents that result in more significant solubility differences between the diastereomeric salts, leading to higher yields and enantiomeric purity in the crystallization process. rug.nl

Table 1: Examples of Camphorsulfonic Acid-Based Chiral Resolving Agents

Resolving AgentApplication / Target CompoundReference
(1S)-(+)-10-Camphorsulfonic acidResolution of racemic 2,3-diphenylpiperazine researchgate.net
(1R)-(-)-10-Camphorsulfonic acidResolution of N-protected L-738,372 google.com
3-Bromocamphor-8-sulfonic acidSynthesis of enantiopure devazepide wikipedia.org
Benzylidene Camphor (B46023) SulfonatesPotential family of agents for resolving amino acids rug.nl

Integration of Continuous Flow Chemistry for Scalable Enantioseparation and Synthesis

Continuous flow chemistry, a production methodology used for decades in the chemical industry, is gaining significant traction in pharmaceutical manufacturing due to its inherent advantages in safety, efficiency, and scalability. youtube.comnih.gov This approach involves pumping reactants through tubes or microreactors, where they mix and react in a continuous stream. youtube.com This method offers superior control over reaction parameters like temperature and residence time, requires smaller volumes of solvents and expensive reagents, and significantly enhances safety, especially when dealing with hazardous intermediates or exothermic reactions. youtube.comnih.gov

The synthesis of chiral compounds and their subsequent separation are prime candidates for the integration of continuous flow technology. For a compound like N-2-Me-Phe-OH, a multi-step synthesis could be streamlined into a continuous flow process. More significantly, the enantioseparation using camphorsulfonic acid could be transformed from a batch crystallization process into a more efficient continuous one. In such a setup, the diastereomeric salt solution could be fed continuously into a crystallizer unit with precise temperature control to induce the crystallization of the less soluble salt. The resulting slurry could then be continuously filtered to separate the desired solid diastereomer, leading to a more consistent product quality and higher throughput compared to traditional batch methods.

Chemoenzymatic Approaches Utilizing N-2-Me-Phe-OH.Camphorsulfonic Acid

Chemoenzymatic synthesis combines the high selectivity of biological catalysts (enzymes) with the powerful and versatile transformations of traditional organic chemistry. This hybrid approach leverages the best of both worlds to create efficient and environmentally friendly synthetic routes. While specific chemoenzymatic processes for this compound are not widely documented, the principles can be readily applied.

A hypothetical chemoenzymatic route could involve an enzymatic step for the key chiral transformation. For instance, an enzyme could be used for the stereoselective N-methylation of phenylalanine to produce the desired N-2-Me-Phe-OH enantiomer with high purity. Enzymes are renowned for their ability to operate under mild conditions and provide exceptionally high enantioselectivity, often surpassing conventional chemical catalysts. Following the enzymatic synthesis of the chiral amino acid, a standard chemical step would be used to form the salt with camphorsulfonic acid. This salt formation can aid in purification or be used to confer specific physical properties to the final product. This strategy of using an enzyme for the chiral-demanding step and chemical methods for other transformations is a hallmark of modern, efficient pharmaceutical synthesis.

Advanced Materials Science Applications Derived from Chiral Camphor Compounds

The inherent chirality and rigid bicyclic structure of camphor and its derivatives make them valuable building blocks for advanced materials. numberanalytics.comingentaconnect.com The influence of camphor extends beyond its traditional use as a plasticizer in polymers like celluloid. numberanalytics.com Contemporary research explores its role in creating sophisticated materials with unique optical, electronic, and chemical properties.

A significant area of research is the use of chiral camphor derivatives as ligands for the synthesis of stable, chiral metal nanoclusters. rsc.org For example, chiral camphor thiols have been designed and synthesized from natural camphor to act as protecting ligands for gold nanoclusters. rsc.org These ligands impart their chirality onto the inorganic nanoparticle core, creating new chiral nanomaterials. rsc.org Such materials are of great interest for applications in enantioselective catalysis, chiral sensing, and chiroptical devices. The stability of these camphor-derived clusters in various environments makes them particularly promising for practical applications. rsc.org The ability to transfer the molecular chirality of a readily available natural product like camphor to the nanoscale opens up new frontiers in materials science. ingentaconnect.comrsc.org

Q & A

Q. How is camphorsulfonic acid (CSA) optimized as a catalyst in solvent-free benzimidazole synthesis?

CSA (3 mol%) is effective in aqueous or polar solvents (e.g., ethanol, water) for synthesizing 2-phenyl-1H-benzimidazole derivatives. Key factors include solvent polarity and reflux conditions, with aqueous media yielding superior results (85–92% yield). Researchers should prioritize solvent selection and catalyst loading, referencing reaction time and yield tables for optimization .

Q. What is the standard protocol for resolving racemic bases using CSA?

Racemic bases are resolved via diastereomeric salt formation by reacting with enantiopure CSA (e.g., (1R)-(−)-10-CSA). Fractional crystallization separates salts, followed by regeneration of the enantiopure base using a weak base (e.g., NaHCO₃). Optimal resolution requires a 1:1 molar ratio of CSA to base and controlled crystallization kinetics .

Q. How is CSA applied in circular dichroism (CD) spectroscopy calibration?

CSA (e.g., d-10-ammonium CSA) is a standard for CD spectrometer calibration. Prepare a 0.06% (w/v) aqueous solution, load into a 0.2 mm cell, and run time-course measurements to validate instrument performance. Ensure baseline correction using the solvent blank .

Advanced Research Questions

Q. How does CSA enantiopurity control helicity in polyaniline nanofiber synthesis?

Adding (R)- or (S)-CSA during aniline polymerization induces chirality via steric and electronic interactions. A CSA:aniline molar ratio ≥1:2 produces >90% helical nanofibers (left-handed with (R)-CSA, right-handed with (S)-CSA). Self-assembly into helical bundles is confirmed via SEM/TEM .

Q. Why does CSA-doped polyaniline exhibit variable conductivity?

Conductivity depends on CSA molar ratio and crystallinity. At 1:1 CSA:aniline, conductivity peaks (~1.2 S/cm) due to optimal doping and π-π stacking. Higher ratios (>1.5) reduce crystallinity, lowering conductivity (Table 2, ). Annealing at 150°C improves crystallinity by 30%.

Q. How does CSA enhance stereoselectivity in asymmetric Mannich reactions?

CSA acts as a chiral Brønsted acid, protonating the imine intermediate to form a rigid ion pair. This enforces a specific transition state, achieving up to 88% diastereomeric excess (d.e.) in pyrimido[4,5-d]pyrimidine synthesis. Solvent polarity (acetonitrile > ethanol) and CSA loading (5–10 mol%) are critical .

Q. What mechanisms explain CSA’s dual role as a weak acid in photoresists and strong acid in organocatalysis?

CSA’s acidity (pKa ~1.5) varies with environment. In photoresists (e.g., DTBPIO-CS), CSA’s weak acidity minimizes substrate degradation during UV exposure. In catalysis, its strong acidity protonates substrates (e.g., chalcone in conjugate additions), enabling enantioselective pathways .

Data Contradiction Analysis

Q. How to reconcile solvent effects in CSA-catalyzed reactions across studies?

While aqueous CSA excels in benzimidazole synthesis (), nonpolar solvents (toluene) are preferred for acid-sensitive substrates. Contradictions arise from substrate-specific solubility and protonation requirements. Researchers should screen solvents (Table II, ) and adjust CSA loading based on substrate pKa.

Q. Why do CSA-doped polymers show inconsistent antimicrobial activity?

Imidazolium salts derived from CSA exhibit species-dependent inhibition (e.g., 65% inhibition for Rhizoctonia solani vs. 40% for Botrytis cinerea). Variability stems from alkyl chain length in salts—C12 chains enhance membrane disruption, while shorter chains reduce bioavailability .

Methodological Best Practices

  • Enantiomeric Resolution: Use (1R)-(−)-CSA for L-enantiomer resolution; monitor crystallization via polarimetry .
  • Polymer Doping: Optimize CSA:monomer ratio via conductivity assays (four-probe method) .
  • Chiral Induction: Pair CSA with chiral deep eutectic solvents (e.g., L-proline-based DES) to amplify enantioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.